methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-(1-phenylethyl)thiophene-3-carboxylate
Overview
Description
Methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, a thiophene ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-(1-phenylethyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by bromination to introduce the bromo substituent at the 6-position.
Coupling with Thiophene Derivative: The brominated chromen-2-one is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where the thiophene derivative is reacted with a phenylethyl halide.
Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The bromo substituent can undergo nucleophilic substitution reactions to introduce different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-(1-phenylethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: It can intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar chromen-2-one core but differs in the substituents on the thiophene ring.
6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: This compound shares the chromen-2-one core and bromo substituent but has different functional groups attached.
3-Acetyl-6-bromo-2H-chromen-2-one: This compound has a simpler structure with fewer substituents, making it less complex but still relevant for comparison.
The uniqueness of methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-(1-phenylethyl)thiophene-3-carboxylate lies in its combination of functional groups and structural features, which contribute to its diverse range of applications and potential biological activities.
Properties
IUPAC Name |
methyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-5-(1-phenylethyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO5S/c1-13(14-6-4-3-5-7-14)20-12-18(23(28)30-2)22(32-20)26-21(27)17-11-15-10-16(25)8-9-19(15)31-24(17)29/h3-13H,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZIDTMFNPHWMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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